molecular formula C9H6F2N2O B2711093 N-(2-cyano-4,6-difluorophenyl)acetamide CAS No. 218795-98-3

N-(2-cyano-4,6-difluorophenyl)acetamide

Cat. No.: B2711093
CAS No.: 218795-98-3
M. Wt: 196.157
InChI Key: BCORERVQXIHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyano-4,6-difluorophenyl)acetamide is an organic compound with the molecular formula C9H6F2N2O It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring, along with an acetamide group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,6-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 2,4-difluoroaniline with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in solvents like ethanol or dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Condensation: Aldehydes or ketones in the presence of catalysts like p-toluenesulfonic acid or acetic acid.

Major Products Formed

    Nucleophilic Substitution: Various substituted acetamides or cyano derivatives.

    Hydrolysis: 2,4-difluoroaniline and cyanoacetic acid.

    Condensation: Imines or nitrogen-containing heterocycles.

Scientific Research Applications

N-(2-cyano-4,6-difluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyano-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms play a crucial role in binding to these targets, modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4-fluorophenyl)acetamide
  • N-(2-cyano-4,6-dichlorophenyl)acetamide
  • N-(2-cyano-4,6-dimethylphenyl)acetamide

Uniqueness

N-(2-cyano-4,6-difluorophenyl)acetamide is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also contribute to the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets. This makes it a valuable compound in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

N-(2-cyano-4,6-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c1-5(14)13-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCORERVQXIHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.